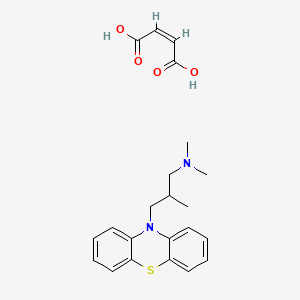
Trimeprazine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimeprazine maleate, (R)-, is a phenothiazine derivative that is used as an antipruritic.
Applications De Recherche Scientifique
Pharmacological Properties
Trimeprazine maleate primarily acts as an antihistamine , blocking the H1 histamine receptors, which helps alleviate symptoms associated with allergies and motion sickness. Its sedative properties make it useful in various clinical settings, particularly for pediatric patients undergoing dental procedures or surgeries.
Key Pharmacological Actions:
- Antihistaminic Effects: Mitigates allergic reactions and pruritus.
- Sedative Effects: Provides sedation in children for dental treatments.
- Antiemetic Properties: Prevents nausea and vomiting associated with motion sickness.
Allergy Treatment
This compound is widely used to manage allergic reactions, particularly those causing skin irritations such as urticaria. Its efficacy stems from its ability to inhibit histamine's action in the body, thereby reducing symptoms like itching and swelling.
Sedation in Pediatric Dentistry
A study analyzed the effectiveness of oral trimeprazine for sedation during dental procedures in children aged 3 to 8 years. It was found that younger children had a higher success rate of sedation compared to older children. The study reported a success rate of 54.2% for sedation using trimeprazine, highlighting its utility in managing anxiety during dental treatments .
| Age Group | Success Rate (%) |
|---|---|
| 3-5 years | 54.2 |
| 6-8 years | Lower than 54.2 |
Motion Sickness and Anti-emetic Use
This compound is also prescribed for motion sickness due to its antiemetic properties. It competes with free histamine at receptor sites, effectively reducing nausea and vomiting associated with travel .
Pediatric Sedation
A retrospective review of records from children sedated with oral trimeprazine revealed that age and pre-operative behavior significantly influenced sedation outcomes. Successful sedation was more likely in younger children (ages 3-5) compared to their older counterparts .
Drug-Facilitated Crime Investigation
In a unique case involving two children who experienced repetitive sedation linked to trimeprazine, hair testing was employed to detect the drug long after its administration. This case underscored the compound's potential misuse and highlighted the need for careful monitoring when used as a sedative .
Research Findings
Recent studies have explored the metabolic interactions of this compound, particularly its effects on vitamin A metabolism in animal models. The findings indicated that trimeprazine did not significantly alter vitamin A absorption compared to control groups, suggesting a complex interaction with metabolic pathways .
Propriétés
Numéro CAS |
36506-71-5 |
|---|---|
Formule moléculaire |
C22H26N2O4S |
Poids moléculaire |
414.52 |
Nom IUPAC |
(Z)-but-2-enedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine |
InChI |
InChI=1S/C18H22N2S.C4H4O4/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-3(6)1-2-4(7)8/h4-11,14H,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
WTHCVCKKSDUGIE-VIEYUMQNSA-N |
SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Alimemazine maleate, (R)-; Trimeprazine maleate, (R)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















